molecular formula C11H18O5 B14315848 2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate CAS No. 114040-41-4

2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate

Katalognummer: B14315848
CAS-Nummer: 114040-41-4
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: MPXZADYXFYSAAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of an oxirane ring, which is a three-membered epoxide ring, and a methacrylate group. This compound is often used in polymer chemistry due to its ability to undergo polymerization reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate typically involves the reaction of glycidol with ethylene glycol to form an intermediate, which is then reacted with methacrylic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and epoxide ring-opening reactions. The methacrylate group participates in free radical polymerization, forming long polymer chains. The oxirane ring, on the other hand, can react with nucleophiles, leading to the formation of various functionalized products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of an oxirane ring and a methacrylate group, allowing it to participate in both polymerization and functionalization reactions. This dual functionality makes it highly versatile in various applications .

Eigenschaften

CAS-Nummer

114040-41-4

Molekularformel

C11H18O5

Molekulargewicht

230.26 g/mol

IUPAC-Name

2-[2-(oxiran-2-ylmethoxy)ethoxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H18O5/c1-9(2)11(12)15-6-5-13-3-4-14-7-10-8-16-10/h10H,1,3-8H2,2H3

InChI-Schlüssel

MPXZADYXFYSAAG-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OCCOCCOCC1CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.